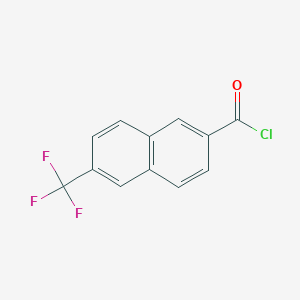

2-(Trifluoromethyl)naphthalene-6-carbonyl chloride

Beschreibung

Eigenschaften

Molekularformel |

C12H6ClF3O |

|---|---|

Molekulargewicht |

258.62 g/mol |

IUPAC-Name |

6-(trifluoromethyl)naphthalene-2-carbonyl chloride |

InChI |

InChI=1S/C12H6ClF3O/c13-11(17)9-2-1-8-6-10(12(14,15)16)4-3-7(8)5-9/h1-6H |

InChI-Schlüssel |

FZFJZYTTWBLEMB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2)C(F)(F)F)C=C1C(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 2-(Trifluoromethyl)naphthalene-6-carboxylic Acid

The precursor 2-(trifluoromethyl)naphthalene-6-carboxylic acid is synthesized via directed ortho-metalation or Friedel-Crafts acylation. For example, lithiation of 6-bromo-2-(trifluoromethyl)naphthalene at -78°C, followed by carboxylation with gaseous CO₂, yields the carboxylic acid in 65–78% efficiency. Alternative routes involve oxidative cleavage of 6-allyl-2-(trifluoromethyl)naphthalene using KMnO₄ in acidic conditions.

Conversion to Acyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under reflux conditions. SOCl₂ in anhydrous dichloromethane at 60°C for 4 hours achieves 85–92% conversion to the acyl chloride. Catalytic dimethylformamide (DMF, 1 mol%) enhances reactivity by generating reactive intermediates.

Table 1: Chloridation Reagent Efficiency

Direct Trifluoromethylation of Halogenated Precursors

Substrate Preparation: 2-Bromo-6-naphthoyl Chloride

Bromination of 6-naphthoyl chloride using N-bromosuccinimide (NBS) in CCl₄ introduces a bromine atom at position 2 with 78% regioselectivity. Subsequent purification via silica gel chromatography isolates the monobrominated product.

Trifluoromethylation via Cross-Coupling

Copper-mediated coupling of 2-bromo-6-naphthoyl chloride with Me₃SiCF₃ in the presence of CsF and CuI in DMF at 110°C achieves 40–55% yield. Palladium-catalyzed methods using (PPh₃)₂PdCl₂ and CF₃Br under CO atmosphere show lower efficiency (28%) due to competing decarbonylation.

Table 2: Trifluoromethylation Performance

Multi-Step Functionalization Strategies

Oxidation of Alkyl-Substituted Naphthalenes

6-Isopropyl-2-(trifluoromethyl)naphthalene undergoes oxidation with K₂S₂O₈ in aqueous NaOH at 70°C, forming 6-carboxy-2-(trifluoromethyl)naphthalene in 63% yield. The carboxylic acid is then converted to the acyl chloride via SOCl₂.

SF₄-Mediated Fluorination

Treatment of 6-carboxynaphthalene-2-carbonyl chloride with SF₄ at 210°C and 2,000 psig for 16 hours introduces a trifluoromethyl group at position 2, albeit with modest efficiency (22.5%). Competing side reactions include decarbonylation and over-fluorination.

Table 3: SF₄ Reaction Parameters

Challenges and Optimizations

Regioselectivity in Electrophilic Substitution

Electrophilic trifluoromethylation at position 2 is hindered by the electron-withdrawing nature of the acyl chloride group at position 6. Directed metalation strategies using -OMe or -NHAc directing groups improve regioselectivity but require additional deprotection steps.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(Trifluormethyl)naphthalin-6-carbonylchlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Carbonylchloridgruppe kann mit Nukleophilen wie Aminen, Alkoholen oder Thiolen substituiert werden, um jeweils Amide, Ester oder Thioester zu bilden.

Reduktionsreaktionen: Die Carbonylchloridgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zum entsprechenden Alkohol reduziert werden.

Oxidationsreaktionen: Die Trifluormethylgruppe kann unter bestimmten Bedingungen oxidiert werden, um Trifluormethylketone oder -säuren zu bilden.

Häufige Reagenzien und Bedingungen

Thionylchlorid (SOCl2):

Lithiumaluminiumhydrid (LiAlH4): Wird zur Reduktion der Carbonylchloridgruppe verwendet.

Oxidationsmittel: Wie Kaliumpermanganat (KMnO4) für die Oxidation der Trifluormethylgruppe.

Hauptprodukte, die gebildet werden

Amide, Ester und Thioester: Gebildet aus Substitutionsreaktionen.

Alkohole: Gebildet aus Reduktionsreaktionen.

Trifluormethylketone oder -säuren: Gebildet aus Oxidationsreaktionen.

Wissenschaftliche Forschungsanwendungen

Synthesis Pathways

The compound can be synthesized through various methods, including:

- Acylation Reactions : Utilizing naphthalene derivatives in acylation reactions with chlorides of carboxylic acids.

- Fluorination Techniques : Employing fluorination methods to introduce the trifluoromethyl group effectively.

Pharmaceutical Intermediates

2-(Trifluoromethyl)naphthalene-6-carbonyl chloride serves as an important intermediate in the synthesis of pharmaceutical compounds. Its unique electronic properties impart enhanced biological activity to the final products. For instance, compounds derived from this intermediate have shown potential in treating various diseases due to their improved metabolic stability and bioavailability .

Agrochemical Development

The compound's fluorinated nature is advantageous in agrochemical applications. Fluorinated compounds often exhibit increased lipophilicity and metabolic stability, making them suitable candidates for developing herbicides and pesticides that are more effective and environmentally stable .

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated that analogs derived from this compound exhibit promising anticancer properties. These compounds have been tested for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The incorporation of the trifluoromethyl group is believed to enhance their interaction with biological targets, leading to improved therapeutic efficacy .

Case Study 2: Development of Novel Polymers

Another application involves using this compound as a precursor for synthesizing novel polymers with unique properties. Polymers derived from naphthalene-based monomers have been shown to possess excellent mechanical strength and thermal stability, making them suitable for high-performance materials used in various industrial applications .

Comparative Analysis of Applications

| Application Area | Key Benefits | Examples of Compounds Derived |

|---|---|---|

| Pharmaceutical Intermediates | Enhanced bioactivity and stability | Anticancer agents |

| Agrochemicals | Increased effectiveness and environmental stability | Herbicides and pesticides |

| Material Science | High mechanical strength and thermal stability | Advanced polymers |

Wirkmechanismus

Der Wirkungsmechanismus von 2-(Trifluormethyl)naphthalin-6-carbonylchlorid hängt von den spezifischen Reaktionen ab, die er durchläuft. Die Carbonylchloridgruppe ist sehr reaktiv und kann kovalente Bindungen mit Nukleophilen bilden, was zur Bildung verschiedener Derivate führt. Die Trifluormethylgruppe verleiht dem Molekül einzigartige elektronische Eigenschaften, die seine Reaktivität und Wechselwirkungen mit anderen Molekülen beeinflussen.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

Below is a comparative table highlighting key structural features, reactivities, and applications of 2-(Trifluoromethyl)naphthalene-6-carbonyl chloride and related compounds:

Reactivity and Stability

- Electrophilicity: The trifluoromethyl group in this compound significantly increases the electrophilicity of the carbonyl carbon compared to non-fluorinated analogs, enabling faster reactions with nucleophiles like amines (e.g., drug candidate synthesis in ) . In contrast, sulfonyl chlorides (e.g., 6-Chloronaphthalene-2-sulfonyl chloride) exhibit lower electrophilicity, requiring stronger bases or elevated temperatures for sulfonamide formation .

- Steric Effects: Bulky substituents, such as the bis(trifluoromethyl) groups in 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoyl chloride, reduce hydrolysis rates, enhancing shelf stability but limiting reactivity .

- Thermal Stability : Industrial methods for naphthalene-based acyl chlorides () avoid extreme temperatures, whereas sulfonyl chlorides may require controlled heating for optimal yields .

Toxicity and Handling

- This compound : Like most acyl chlorides, it is highly corrosive, causing severe skin/eye irritation and respiratory distress upon inhalation .

- Benzyl Chloride Derivatives : 2-(Trifluoromethyl)benzyl chloride () shares similar hazards but may exhibit higher volatility due to its smaller aromatic core .

Biologische Aktivität

2-(Trifluoromethyl)naphthalene-6-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the introduction of the trifluoromethyl group at the 2-position of the naphthalene ring, followed by chlorination at the carbonyl position. This modification enhances the compound's reactivity and biological profile. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .

Antibacterial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit significant antibacterial properties. For instance, a study evaluated various naphthoquinone derivatives, including those with a trifluoromethyl substituent, against Trypanosoma brucei, the causative agent of sleeping sickness. The results demonstrated that compounds with the trifluoromethyl group positioned ortho to other electron-withdrawing groups showed enhanced inhibitory activity against T. brucei proliferation .

Table 1: Antibacterial Activity of Trifluoromethyl Naphthoquinones

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 5d | E. faecalis | 312.5-625 |

| 5g | S. epidermidis | 156.2 |

| 5j | C. albicans | Not specified |

Antifungal Activity

In addition to antibacterial properties, certain derivatives have shown antifungal activity. The presence of a chlorine atom in conjunction with the trifluoromethyl group has been linked to increased efficacy against fungal strains such as Candida albicans. However, only specific compounds demonstrated significant growth inhibition .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against cancer cell lines. For example, naphthalene derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5 | HepG2 | 22.86 | Apoptosis induction |

| 8 | MCF-7 | Not specified | Growth arrest at Pre-G1 phase |

Structure-Activity Relationship (SAR)

The position of substituents on the naphthalene ring significantly influences biological activity. Studies indicate that electron-withdrawing groups like trifluoromethyl enhance biological efficacy when positioned correctly relative to other functional groups on the molecule. The SAR analysis revealed that compounds with trifluoromethyl at the ortho position exhibited superior antibacterial and anticancer activities compared to those with para or meta substitutions .

Case Study 1: Antibacterial Evaluation

In a systematic evaluation of naphthoquinone derivatives, researchers synthesized several compounds and assessed their antibacterial activities against multiple strains. The study highlighted that compounds exhibiting trifluoromethyl substitutions showed promising results, particularly against Gram-positive bacteria like Staphylococcus epidermidis and Enterococcus faecalis. The study concluded that structural modifications could lead to enhanced antibacterial potency .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of naphthalene derivatives, where specific compounds were tested for their ability to induce apoptosis in breast cancer cell lines (MDA-MB-231). The results indicated that certain derivatives led to significant cell cycle arrest and apoptosis through caspase activation pathways, suggesting their potential as therapeutic agents in cancer treatment .

Q & A

Basic: What are the recommended handling and storage protocols for 2-(Trifluoromethyl)naphthalene-6-carbonyl chloride?

Answer:

This compound is highly corrosive and moisture-sensitive. Key protocols include:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Storage: Maintain under inert gas (e.g., argon) at room temperature, away from heat and humidity, to avoid hydrolysis .

- Ventilation: Use fume hoods during handling to minimize inhalation risks due to its lachrymatory properties .

Basic: What synthetic routes are effective for preparing this compound?

Answer:

Common methods include:

- Friedel-Crafts Acylation: Reacting naphthalene derivatives with trifluoromethyl-containing acylating agents under Lewis acid catalysis (e.g., AlCl₃) .

- Chlorination of Carboxylic Acid: Treating 2-(trifluoromethyl)naphthalene-6-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride .

Advanced: How does the trifluoromethyl group influence nucleophilic acyl substitution reactivity?

Answer:

The -CF₃ group is a strong electron-withdrawing substituent, which:

- Enhances the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols).

- Stabilizes intermediates via inductive effects, reducing side reactions like hydrolysis .

- Modifies regioselectivity in multi-step syntheses, particularly in medicinal chemistry applications .

Advanced: What analytical techniques validate the purity and structure of this compound?

Answer:

- NMR Spectroscopy: ¹⁹F NMR confirms the presence of the -CF₃ group (δ ≈ -60 to -70 ppm). ¹H/¹³C NMR identifies aromatic protons and carbonyl signals .

- FTIR: A strong C=O stretch near 1770–1800 cm⁻¹ and C-F stretches (~1100–1200 cm⁻¹) are diagnostic .

- GC-MS/HPLC: Quantify purity (>98%) and detect impurities (e.g., residual carboxylic acid) .

Advanced: How can hydrolysis risks be mitigated during reactions in aqueous environments?

Answer:

- Anhydrous Conditions: Use dry solvents (e.g., THF, DCM) and molecular sieves to scavenge moisture .

- Low Temperatures: Conduct reactions at 0–5°C to slow hydrolysis kinetics.

- In Situ Generation: Prepare the acyl chloride immediately before use to minimize storage-related degradation .

Basic: What are its primary applications in organic synthesis?

Answer:

- Acylating Agent: Forms amides, esters, and ketones in peptide synthesis and pharmaceutical intermediates (e.g., fluorinated bioactive molecules) .

- Polymer Chemistry: Serves as a monomer for fluorinated polymers with enhanced thermal/chemical resistance .

Advanced: How can large-scale synthesis yields be optimized?

Answer:

- Catalyst Optimization: Use recyclable catalysts (e.g., FeCl₃) to reduce waste.

- Purification: Distill under reduced pressure (e.g., 84–85°C/16 mmHg) to isolate the product .

- Byproduct Control: Monitor reaction progress via TLC/GC to halt at maximal conversion .

Advanced: How does pH affect the stability of this compound?

Answer:

- Acidic Conditions: Stable due to protonation of the carbonyl oxygen, reducing nucleophilic attack.

- Basic Conditions: Rapid hydrolysis occurs via deprotonation, forming the carboxylate salt .

Basic: What spectral data confirm its structure?

Answer:

- ¹H NMR (CDCl₃): Aromatic protons appear as multiplet signals (δ 7.5–8.5 ppm).

- ¹⁹F NMR: A singlet for -CF₃ at δ -63 ppm.

- IR: Peaks at 1775 cm⁻¹ (C=O) and 1120 cm⁻¹ (C-F) .

Advanced: What are current gaps in toxicological data, and how can they be addressed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.